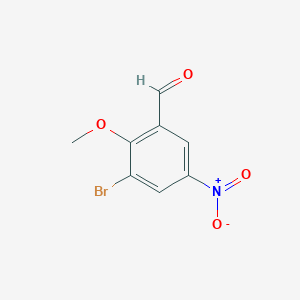

3-Bromo-2-methoxy-5-nitrobenzaldehyde

Descripción

3-Bromo-2-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 3, a methoxy group at position 2, and a nitro group at position 5. Its molecular formula is C₈H₆BrNO₄, with a molecular weight of 276.04 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in organic chemistry, notably in the preparation of ansamycin natural products like reblastatin . Its reactivity is influenced by the electron-withdrawing nitro group and the directing effects of bromine and methoxy substituents, making it valuable in electrophilic substitution and coupling reactions.

Propiedades

Fórmula molecular |

C8H6BrNO4 |

|---|---|

Peso molecular |

260.04 g/mol |

Nombre IUPAC |

3-bromo-2-methoxy-5-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8-5(4-11)2-6(10(12)13)3-7(8)9/h2-4H,1H3 |

Clave InChI |

RXYQXSIFZHVFMS-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Analogs

The following compounds share structural similarities with 3-bromo-2-methoxy-5-nitrobenzaldehyde, differing in substituent positions or functional groups:

Functional Group and Reactivity Analysis

- Methoxy vs. Hydroxy Groups :

The methoxy group in this compound enhances electron density at the ortho/para positions via resonance, whereas the hydroxyl group in its analog (3-bromo-2-hydroxy-5-nitrobenzaldehyde) introduces hydrogen-bonding capability and acidity (pKa ~8-10) . This difference significantly impacts solubility and coordination chemistry. - Nitro Group Positioning :

The nitro group at position 5 in the target compound deactivates the ring, directing further electrophilic substitutions to specific positions. In contrast, 5-bromo-2-nitrobenzaldehyde (nitro at position 2) exhibits distinct regioselectivity in reactions like bromination or nucleophilic aromatic substitution . - Bromine Reactivity :

Bromine at position 3 in the target compound facilitates cross-coupling reactions (e.g., Suzuki), whereas bromine at position 5 in 5-bromo-2-nitrobenzaldehyde alters steric and electronic effects, influencing reaction yields .

Physicochemical Properties

- Melting Points: this compound: Not explicitly reported, but analogs like 3-bromo-2-hydroxy-5-nitrobenzaldehyde melt at ~160–165°C . 5-Bromo-2-nitrobenzaldehyde: Reported melting point of 92–94°C .

- Solubility : Methoxy derivatives generally exhibit lower aqueous solubility compared to hydroxylated analogs due to reduced polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.